molecular formula C19H22O2 B100091 Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy- CAS No. 17748-68-4

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-

Cat. No. B100091
CAS RN: 17748-68-4
M. Wt: 282.4 g/mol
InChI Key: NJSCJHMZMZOGDE-VXNCWWDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-, also known as Methoxyestradiol (2ME2), is a naturally occurring metabolite of estradiol. It is a potent anti-cancer agent that has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol involves the inhibition of the microtubule dynamics. It binds to the colchicine site on the microtubules and disrupts their polymerization and depolymerization. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol also inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been shown to have several biochemical and physiological effects. It decreases the levels of vascular endothelial growth factor (VEGF), which is a potent angiogenic factor. It also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and angiogenesis. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been shown to increase the levels of p53, a tumor suppressor protein, and decrease the levels of Bcl-2, an anti-apoptotic protein. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanisms of cancer cell death and angiogenesis inhibition. It can also be used to study the synergistic effects of chemotherapy and radiation therapy in cancer treatment. However, Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has some limitations for lab experiments. It is unstable and rapidly metabolized in vivo, which makes it difficult to maintain its concentration in the body. It also has poor solubility in aqueous solutions, which limits its use in in vitro studies.

Future Directions

There are several future directions for the research on Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol. One direction is to develop new analogs of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol that are more stable and have better solubility. Another direction is to study the role of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol in the regulation of inflammation and immune response. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been shown to inhibit the activation of NF-κB pathway, which is involved in the regulation of inflammation. Therefore, it has the potential to be used in the treatment of inflammatory diseases. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol can also be used to study the role of microtubules in the regulation of cell growth and differentiation.

Synthesis Methods

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol can be synthesized from estrone or estradiol by the action of catechol-O-methyltransferase (COMT) enzyme. The methylation of the hydroxyl group at position 3 of the steroid nucleus is catalyzed by COMT enzyme, which converts estradiol to Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol. The synthesis of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol can also be achieved by the methylation of estradiol using methyl iodide or dimethyl sulfate.

Scientific Research Applications

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and ovarian cancer. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol induces apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis (the formation of new blood vessels) by blocking the signaling pathways involved in the process. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

CAS RN

17748-68-4

Product Name

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-17H,3,5,9-10H2,1-2H3/t15-,16-,17+,19+/m1/s1

InChI Key

NJSCJHMZMZOGDE-VXNCWWDNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC2=O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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